Rimantadine

Overview

Description

Rimantadine is an antiviral drug that is primarily used to treat and prevent infections caused by the influenza A virus. It is a derivative of adamantane and is known for its ability to inhibit the replication of the virus by interfering with the viral M2 protein. This compound was first approved for medical use in the early 1990s and has since been used to mitigate the symptoms and duration of influenza A infections .

Mechanism of Action

Target of Action

Rimantadine primarily targets the Matrix protein 2 (M2) of the Influenza A virus . The M2 protein is an ion channel that plays a crucial role in the viral life cycle .

Mode of Action

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of Influenza A may play an important role in this compound’s susceptibility .

Biochemical Pathways

This compound inhibits the replication of Influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) that have been isolated from humans . It has little or no activity against Influenza B virus .

Pharmacokinetics

This compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations usually attained within 6 hours . Following oral administration, this compound is extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways .

Result of Action

When taken within one to two days of developing symptoms, this compound can shorten the duration and moderate the severity of Influenza . It can mitigate symptoms, including fever .

Action Environment

The effectiveness of this compound can be influenced by environmental factors such as the presence of resistant strains of the Influenza A virus . Seasonal H3N2 and 2009 pandemic flu samples tested have shown resistance to this compound, and it is no longer recommended to prescribe for treatment of the flu .

Advantages and Limitations for Lab Experiments

One of the advantages of using Rimantadine in lab experiments is its effectiveness in preventing and reducing the severity of influenza A symptoms. However, one limitation is that this compound has been found to be less effective against certain strains of influenza A virus, which should be taken into consideration when using this compound in lab experiments.

Future Directions

Future research on Rimantadine should focus on fully understanding its mechanism of action, including its effects on viral polymerase enzyme and its impact on other physiological systems. Additionally, research on the use of this compound in combination with other therapies should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of this compound for the treatment of other viralinfections such as other types of influenza viruses, as well as other types of viruses such as coronaviruses, should be further explored. Additionally, research on the development of more potent and effective this compound analogues should also be conducted.

In conclusion, this compound is an antiviral drug that is used for the prophylaxis and treatment of influenza A. It works by inhibiting the viral polymerase enzyme, which is responsible for replicating the viral RNA. This compound has been found to be effective in preventing and reducing the severity of influenza A symptoms. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other therapies. Additionally, research on its potential use for the treatment of other viral infections such as other types of influenza viruses, as well as other types of viruses such as coronaviruses, should also be conducted. Future research on this compound should focus on understanding its mechanism of action, its effects on viral polymerase enzyme, and its potential use as a therapeutic target for the treatment of influenza A and other viral infections.

Scientific Research Applications

Rimantadine has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Rimantadine interacts with the Matrix protein 2 (M2) of the influenza A virus . It is inhibitory to the in vitro replication of influenza A virus isolates from each of the three antigenic subtypes (H1N1, H2H2, and H3N2) .

Cellular Effects

This compound exerts its effects early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . It has little or no activity against influenza B virus .

Molecular Mechanism

It appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus . The protein coded by the M2 gene of influenza A may play an important role in this compound susceptibility .

Dosage Effects in Animal Models

In horses, this compound demonstrated more stable pharmacokinetics when administered orally at a dosage of 30 mg/kg every 12 hours, with no adverse effects noted .

Metabolic Pathways

This compound is extensively metabolized in the liver with less than 25% of the dose excreted in the urine as unchanged drug . Glucuronidation and hydroxylation are the major metabolic pathways .

Transport and Distribution

This compound is well absorbed and extensively metabolized in the liver, with less than 25% of the dose excreted in the urine as unchanged drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

Rimantadine can be synthesized through several synthetic routes. One common method involves the reaction of 1-adamantylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, and involves steps such as recrystallization and purification to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Rimantadine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: The compound can be reduced to form different reduced derivatives.

Substitution: This compound can undergo substitution reactions, particularly at the amine group, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Substitution reactions often involve reagents such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted amines .

Comparison with Similar Compounds

Rimantadine is often compared to other adamantane derivatives, such as amantadine. Both compounds share a similar mechanism of action and are used to treat influenza A infections. this compound is generally considered to be more effective and better tolerated than amantadine, with fewer side effects . Other similar compounds include memantine and tromantadine, which have different therapeutic applications but share structural similarities with this compound .

Biological Activity

Rimantadine is an antiviral medication primarily used for the prevention and treatment of influenza A virus infections. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and potential applications beyond influenza treatment.

This compound functions by inhibiting the M2 protein of the influenza A virus, which is essential for viral uncoating. This inhibition occurs early in the viral replicative cycle, effectively preventing the virus from releasing its genetic material into host cells. The M2 protein's role is critical in this compound susceptibility, as mutations in this protein can lead to drug resistance .

Pharmacokinetics

- Absorption : this compound is well absorbed after oral administration, with both tablet and syrup formulations showing similar absorption profiles.

- Metabolism : The drug undergoes extensive hepatic metabolism, with less than 25% excreted unchanged in urine. Major metabolic pathways include glucuronidation and hydroxylation .

- Protein Binding : Approximately 40% of this compound binds to plasma proteins.

- Half-Life : The elimination half-life ranges from 24.8 to 36.5 hours, allowing for once-daily dosing in many cases .

Efficacy in Clinical Studies

This compound has demonstrated significant efficacy in reducing the incidence of influenza A illness. In comparative trials against placebo, this compound was associated with:

- An 82% reduction in the odds of central nervous system events compared to amantadine (OR 0.18) and a 75% reduction in illness (OR 0.25) .

- In prophylactic settings, it showed effectiveness comparable to amantadine but with fewer adverse effects related to the central nervous system .

Table 1: Efficacy Summary of this compound

| Study Type | Outcome | Effectiveness |

|---|---|---|

| Prophylaxis | Reduction in illness | 75% (vs. placebo) |

| CNS Events | Reduction compared to amantadine | 82% (OR 0.18) |

| Gastrointestinal Events | Increased compared to placebo | OR 3.34 (P=0.03) |

Adverse Effects

While this compound has a favorable safety profile compared to amantadine, it is not without side effects:

- Gastrointestinal Issues : Higher incidence compared to placebo, particularly at higher doses.

- Central Nervous System Effects : Less frequent than amantadine but still notable; occurred in approximately 3.2% of children and up to 12.5% in elderly patients at higher doses .

Case Studies and Research Findings

Recent studies have explored this compound's potential beyond influenza A treatment:

- Hepatitis C Virus (HCV) : Research indicates that this compound may inhibit HCV by targeting its p7 protein, which shares structural similarities with the influenza M2 protein. The HepRiACT trial aims to validate this effect in clinical settings .

- Combination Therapies : Studies have shown that combining this compound with neuraminidase inhibitors like oseltamivir or zanamivir can yield synergistic effects against influenza viruses .

- Resistance Mechanisms : Investigations into drug-resistant strains of influenza have highlighted the importance of monitoring resistance patterns as they can significantly impact treatment efficacy .

Properties

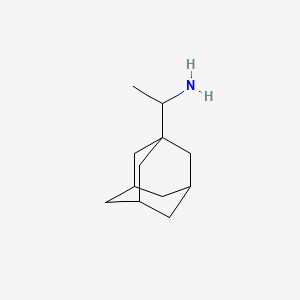

IUPAC Name |

1-(1-adamantyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCHPRBFMUDMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023561 | |

| Record name | Rimantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Hydrochloride salt freely soluble (50 mg/ml at 20 °C), 9.15e-03 g/L | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of rimantadine is not fully understood. Rimantadine appears to exert its inhibitory effect early in the viral replicative cycle, possibly inhibiting the uncoating of the virus. The protein coded by the M2 gene of influenza A may play an important role in rimantadine susceptibility., Rimantadine is thought to exert its inhibitory effect early in the viral replicative cycle, possibly by blocking or greatly reducing the uncoating of viral RNA within host cells. Genetic studies suggest that a single amino acid change on the transmembrane portion of the M2 protein can completely eliminate influenza A virus susceptibility to rimantadine., Rimantadine, like amantadine, inhibits viral replication by interfering with the influenza A virus M2 protein, an integral membrane protein. The M2 protein of influenza A functions as an ion channel and is important in at least 2 aspects of virus replication, disassembly of the infecting virus particle and regulation of the ionic environment of the transport pathway. By interfering with the ion channel function of the M2 protein, rimantadine inhibits 2 stages in the replicative cycle of influenza A. Early in the virus reproductive cycle, rimantadine inhibits uncoating of the virus particle, presumably by inhibiting the acid-mediated dissociation of the virion nucleic acid and proteins, which prevents nuclear transport of viral genome material. Rimantadine also prevents viral maturation in some strains of influenza A (e.g., H7 strains) by promoting pH-induced conformational changes in influenza A hemagglutinin during its intracellular transport late in the replicative cycle. Adsorption of the virus to and penetration into cells do not appear to be affected by rimantadine. In addition, rimantadine does not interfere with the synthesis of viral components (e.g., RNA-directed RNA polymerase activity). | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

13392-28-4, 117857-51-9 | |

| Record name | Rimantadine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13392-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-α-Methyltricyclo[3.3.1.13,7]decane-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117857-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimantadine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimantadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RIMANTADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T2EF4JQTU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIMANTADINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>300 °C, > 300 °C | |

| Record name | Rimantadine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00478 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rimantadine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014621 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of rimantadine against influenza A virus?

A1: this compound exerts its antiviral effect by inhibiting the M2 protein of influenza A virus. [, , ] This protein forms a proton channel that is essential for viral replication. [, ]

Q2: How does this compound binding to the M2 protein affect viral replication?

A2: this compound binds to the M2 protein within the viral envelope, blocking the proton channel. [, ] This blockage disrupts the acidification process necessary for viral uncoating and release of the viral genome into the host cell, ultimately inhibiting viral replication. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H21N, and its molecular weight is 179.32 g/mol.

Q4: Is there any information available on the spectroscopic data of this compound?

A4: While the provided research articles do not delve into the spectroscopic characterization of this compound, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy could be employed to obtain structural information about the molecule.

Q5: How does the structure of this compound relate to its antiviral activity?

A6: this compound is an adamantane derivative, and its specific chemical structure, particularly the presence of the adamantane ring and the alkylamine side chain, is crucial for its antiviral activity. []

Q6: Have any structural modifications of this compound been investigated?

A7: Yes, research has investigated the antiviral activity of this compound metabolites, including 2-hydroxythis compound, 3-hydroxythis compound, and 4-hydroxythis compound. [] While all three metabolites exhibited inhibitory activity against wild-type influenza A viruses, their potency varied. [] Notably, 2-hydroxythis compound demonstrated similar activity to amantadine. []

Q7: Do this compound-resistant influenza A viruses exhibit cross-resistance to other compounds?

A8: Yes, studies have shown that this compound-resistant influenza A virus isolates exhibit cross-resistance to amantadine and the investigated hydroxy metabolites of this compound. [] This cross-resistance highlights the potential for reduced therapeutic options when resistance emerges.

Q8: How is this compound absorbed and distributed in the body?

A9: this compound is well-absorbed following oral administration, achieving peak plasma concentrations within a few hours. [, ] It is widely distributed throughout the body, including the nasal mucosa, a primary site of influenza virus replication. []

Q9: How is this compound metabolized and eliminated?

A10: this compound is primarily metabolized in the liver, with m-hydroxythis compound being the major metabolite in both rats and dogs. [] It is predominantly excreted in the urine, with a small percentage eliminated in feces. []

Q10: What is the elimination half-life of this compound?

A11: this compound exhibits a relatively long elimination half-life, ranging from 24 to 36 hours, which allows for once or twice-daily dosing. [, , ]

Q11: How does the pharmacokinetic profile of this compound compare to that of amantadine?

A12: this compound demonstrates a longer elimination half-life and lower peak plasma concentrations compared to amantadine. [] This difference in pharmacokinetics is thought to contribute to the reduced incidence of central nervous system side effects associated with this compound. [, ]

Q12: Has the prophylactic and therapeutic efficacy of this compound been evaluated in clinical trials?

A13: Yes, numerous clinical trials have investigated the efficacy of this compound for both the prophylaxis and treatment of influenza A infections. [, , , , , , ] Results have demonstrated that this compound can reduce the incidence and duration of influenza illness when administered prophylactically or therapeutically. [, , , , , , ]

Q13: Has this compound shown efficacy in preventing the transmission of influenza A virus within families?

A14: Clinical trials have demonstrated that prophylactic administration of this compound to children significantly reduces the transmission of influenza A virus to other family members. [, ]

Q14: How does resistance to this compound develop?

A16: Resistance to this compound primarily arises from mutations in the M2 protein, the target of the drug. [] These mutations alter the drug-binding site, reducing the ability of this compound to bind to and inhibit the M2 proton channel. []

Q15: What are the implications of this compound resistance for influenza treatment and control?

A17: The emergence and spread of this compound-resistant influenza A viruses pose a significant challenge to influenza treatment and control efforts. [] Resistance limits the effectiveness of this compound, necessitating the development of new antiviral drugs with different mechanisms of action.

Q16: Are there any specific considerations for the use of this compound in elderly populations?

A18: Clinical studies have indicated that while this compound can be safe and effective for influenza prophylaxis in elderly individuals, particularly those who are vaccinated, [] it is crucial to carefully consider the potential for adverse events and drug interactions in this population. [] Dosage adjustments may be necessary to minimize the risk of side effects. []

Q17: Can this compound's mechanism of action be exploited for targeting other viruses?

A20: Recent research indicates that the M protein of Zika virus, another flavivirus, forms membrane-permeabilizing channels sensitive to this compound. [] This finding highlights the potential for repurposing this compound or developing novel M protein-targeted therapies for Zika virus and potentially other flaviviruses. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.